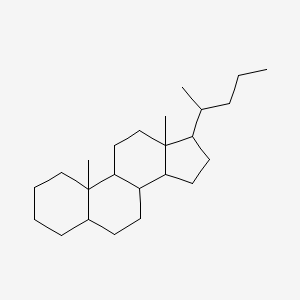

5beta(H)-Cholane

説明

特性

IUPAC Name |

10,13-dimethyl-17-pentan-2-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42/c1-5-8-17(2)20-12-13-21-19-11-10-18-9-6-7-15-23(18,3)22(19)14-16-24(20,21)4/h17-22H,5-16H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSHQKIURKJITMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Endogenous Formation of 5β H Cholane Derivatives

Primary Bile Acid Biosynthesis Pathways Incorporating 5β(H)-Cholane Intermediates

The synthesis of primary bile acids occurs in the liver through two main pathways that both culminate in the formation of molecules with a 5β-cholane structure. nih.gov These pathways differ in their initial enzymatic steps and their primary products.

The classical, or neutral, pathway is the predominant route for bile acid synthesis in most mammals. nih.gov The initial and rate-limiting step is the hydroxylation of cholesterol at the 7α-position, a reaction catalyzed by the microsomal enzyme cholesterol 7α-hydroxylase (CYP7A1). nih.govnih.gov The product, 7α-hydroxycholesterol, is then converted to 7α-hydroxy-4-cholesten-3-one by the enzyme 3β-hydroxy-Δ⁵-C27-steroid oxidoreductase (HSD3B7). frontiersin.orgnih.gov

This 3-oxo-Δ⁴ intermediate is a key branch point. The enzyme Δ⁴-3-oxosteroid 5β-reductase (AKR1D1) reduces the double bond to create the foundational 5β-cholestane ring structure. frontiersin.org Another critical enzyme, sterol 12α-hydroxylase (CYP8B1), determines the ultimate primary bile acid product. nih.govnih.gov If CYP8B1 acts on the intermediates, the pathway leads to the formation of cholic acid (3α,7α,12α-trihydroxy-5β-cholanoic acid). nih.gov In the absence of 12α-hydroxylation, the pathway produces chenodeoxycholic acid (3α,7α-dihydroxy-5β-cholanoic acid). nih.govnih.gov

Table 1: Key Enzymes and Intermediates in the Classical (Neutral) Pathway

| Enzyme | Abbreviation | Substrate (Example) | Product (Example) | Function |

| Cholesterol 7α-hydroxylase | CYP7A1 | Cholesterol | 7α-Hydroxycholesterol | Rate-limiting step, initiates the pathway. nih.govnih.gov |

| 3β-hydroxy-Δ⁵-C27-steroid oxidoreductase | HSD3B7 | 7α-Hydroxycholesterol | 7α-hydroxy-4-cholesten-3-one | Isomerization and oxidation of the A-ring. frontiersin.orgnih.gov |

| Δ⁴-3-oxosteroid 5β-reductase | AKR1D1 | 7α-hydroxy-4-cholesten-3-one | 7α-hydroxy-5β-cholestan-3-one | Establishes the 5β-cholane structure. frontiersin.org |

| Sterol 12α-hydroxylase | CYP8B1 | 5β-cholestane intermediates | 12α-hydroxylated intermediates | Directs synthesis towards cholic acid. nih.gov |

The alternative, or acidic, pathway is initiated by the hydroxylation of the cholesterol side chain, rather than the steroid nucleus. nih.gov The key enzyme is the mitochondrial sterol 27-hydroxylase (CYP27A1), which is found in various tissues, including macrophages and vascular endothelial cells. researchgate.netnih.gov This enzyme converts cholesterol into oxysterols such as (25R)-26-hydroxycholesterol. nih.gov These oxysterols can then be transported to the liver. nih.gov

In the liver, these intermediates are further hydroxylated at the 7α-position by oxysterol 7α-hydroxylase (CYP7B1). nih.govnih.gov This is a key regulatory step in the acidic pathway. nih.gov Following 7α-hydroxylation, the pathway involves multiple enzymatic reactions that modify the steroid nucleus, including the critical reduction of the Δ⁴-double bond by Δ⁴-3-oxosteroid 5β-reductase (AKR1D1) to form the 5β-cholane ring system. nih.gov This pathway predominantly leads to the synthesis of chenodeoxycholic acid. nih.govnih.gov

Table 2: Key Enzymes in the Alternative (Acidic) Pathway

| Enzyme | Abbreviation | Location | Function |

| Sterol 27-hydroxylase | CYP27A1 | Mitochondria | Initiates the pathway by hydroxylating the cholesterol side chain. nih.govnih.gov |

| Oxysterol 7α-hydroxylase | CYP7B1 | Endoplasmic Reticulum | Catalyzes 7α-hydroxylation of oxysterol intermediates. nih.govnih.gov |

| Δ⁴-3-oxosteroid 5β-reductase | AKR1D1 | Cytosol | Reduces the Δ⁴ double bond to establish the 5β-cholane structure. nih.gov |

Characterization of Specific 5β(H)-Cholane-Derived Intermediates in Bile Acid Biosynthesis (e.g., Cholestanols, Cholestanoyl-CoAs)

The conversion of cholesterol to C24 bile acids involves a series of stable 5β-cholestane intermediates, including various cholestanols (C27 sterols) and their activated cholestanoyl-CoA esters. After the initial hydroxylations and the formation of the 5β-cholestane nucleus, the side chain of the C27 intermediate must be shortened.

Key C27 intermediates with the 5β-cholane structure include 5β-cholestane-3α,7α,12α-triol and 5β-cholestane-3α,7α-diol. researchgate.net Further oxidation of the side chain, catalyzed by CYP27A1, leads to the formation of C27 bile acids such as 3α,7α-dihydroxy-5β-cholestanoic acid (DHCA) and 3α,7α,12α-trihydroxy-5β-cholestanoic acid (THCA). frontiersin.org Research in rats has shown that 5β-cholestane-3α,7α-triol-26-oic acid is an intermediate in the formation of cholic acid. nih.gov Similarly, 5β-cholestane-3α, 7α, 25-triol has been identified as a possible intermediate in the pathway. kisti.re.kr

Before the side chain can be cleaved, these C27 cholestanoic acids must be activated. This activation occurs in the endoplasmic reticulum where enzymes such as bile acid-CoA synthetase (BACS) attach a coenzyme A molecule to the carboxylic acid group of the side chain. frontiersin.org This forms cholestanoyl-CoA thioesters, such as 3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA (THCA-CoA). These activated intermediates are then transported to peroxisomes for side-chain cleavage, which involves a process similar to fatty acid β-oxidation, ultimately yielding a C24 bile acid-CoA and propionyl-CoA. researchgate.net

Microbial Transformations and Formation of Secondary 5β(H)-Cholane Metabolites in Biological Systems

Primary bile acids synthesized in the liver, such as cholic acid and chenodeoxycholic acid, are typically conjugated with the amino acids glycine (B1666218) or taurine (B1682933) before being secreted into the bile. frontiersin.orgnih.gov Upon reaching the intestine, they are subject to extensive metabolism by the resident gut microbiota. researchgate.net These microbial transformations produce secondary bile acids, which are also based on the 5β-cholane skeleton.

Two main transformations are carried out by gut bacteria. The first is deconjugation, where bacterial bile salt hydrolase (BSH) enzymes cleave the amide bond, releasing the free primary bile acid and the amino acid. nih.govnih.gov The second, and more defining, transformation is 7α-dehydroxylation. nih.gov This reaction is performed by a limited number of bacteria, primarily from the Firmicutes phylum, which possess the necessary multi-enzyme bai (bile acid inducible) gene cluster. nih.gov This process converts cholic acid into deoxycholic acid (DCA; 3α,12α-dihydroxy-5β-cholanoic acid) and chenodeoxycholic acid into lithocholic acid (LCA; 3α-hydroxy-5β-cholanoic acid). nih.govnih.gov These secondary bile acids are reabsorbed and contribute significantly to the circulating pool of bile acids.

Table 3: Microbial Formation of Secondary 5β(H)-Cholane Metabolites

| Primary Bile Acid (5β-Cholane Derivative) | Key Microbial Transformation | Bacterial Enzyme Type | Secondary Bile Acid (5β-Cholane Derivative) |

| Cholic Acid | 7α-dehydroxylation | Bai Regulon Enzymes | Deoxycholic Acid (DCA). nih.gov |

| Chenodeoxycholic Acid | 7α-dehydroxylation | Bai Regulon Enzymes | Lithocholic Acid (LCA). nih.gov |

Comparative Biosynthesis of 5β(H)-Cholane Structures Across Different Non-Human Species

While the fundamental pathways of bile acid synthesis are conserved across mammals, there are notable species-specific differences in the resulting bile acid profiles. These differences often arise from variations in the activity or presence of modifying enzymes.

For instance, in mice and rats, chenodeoxycholic acid is not a final end product. Instead, it is further metabolized to α-muricholic acid (α-MCA; 3α,6β,7α-trihydroxy-5β-cholanoic acid) and its epimer, β-muricholic acid (β-MCA; 3α,6β,7β-trihydroxy-5β-cholanoic acid). nih.govresearchgate.net This conversion is due to the presence of specific 6β-hydroxylase enzymes (such as Cyp2c70) in the mouse liver.

A more distinct profile is observed in certain marsupials. The Australian common ringtail possum (Pseudocheirus peregrinus) has a biliary bile acid composition consisting almost entirely of secondary bile acids. hilarispublisher.com A major component is deoxycholic acid. Furthermore, this species possesses a novel C24 bile acid, 3,4-seco-12α-hydroxy-5β-cholan-3,4,24-trioic acid, which is a derivative of deoxycholic acid where the A-ring has been cleaved. hilarispublisher.com The absence of primary bile acids suggests that the microbial 7α-dehydroxylation in the gut is exceptionally efficient in this species. hilarispublisher.com

Chemical Synthesis and Derivatization of 5β H Cholane Compounds

Methodologies for Laboratory Synthesis of the 5β(H)-Cholane Core Skeleton

The laboratory synthesis of the 5β(H)-cholane core skeleton does not typically proceed via a total synthesis from simple acyclic precursors due to the complexity and stereochemical challenges of constructing the four-ring system. Instead, the most common and efficient strategy involves the chemical modification of readily available, naturally occurring steroids that already possess the requisite 5β-cholane framework.

Bile acids, such as lithocholic acid, chenodeoxycholic acid, and ursodeoxycholic acid, are ideal starting materials. nih.govsrce.hr These compounds are biosynthesized from cholesterol and are available in significant quantities. The synthesis of the parent 5β(H)-cholane hydrocarbon skeleton from these precursors involves the systematic removal of all hydroxyl and carboxyl functional groups through a series of reduction reactions. For instance, hydroxyl groups can be removed via tosylation followed by reductive cleavage with a hydride reagent like lithium aluminum hydride (LAH). Similarly, the carboxylic acid group on the side chain can be reduced to an alcohol and subsequently deoxygenated. This semi-synthetic approach provides a practical and stereochemically defined route to the core 5β(H)-cholane skeleton, which can then serve as a template for further derivatization.

Directed Synthesis of Specific 5β(H)-Cholane Derivatives

Starting from functionalized 5β(H)-cholane precursors like bile acids, specific derivatives can be synthesized through targeted reactions on the steroid nucleus and the C-17 side chain.

Precise control over the placement and orientation of functional groups on the steroid nucleus is paramount for synthesizing specific derivatives. The inherent stereochemistry of the starting bile acids often guides these transformations.

Tosylation: Hydroxyl groups at different positions on the cholane (B1240273) nucleus can be selectively functionalized. For example, the 3α-hydroxyl group of methyl lithocholate can be selectively converted to a tosylate ester using p-toluenesulfonyl chloride (p-TsCl) in pyridine. srce.hrresearchgate.net This creates a good leaving group, 3α-tosyloxy-5β-cholan-24-oic acid methyl ester, which can be used for subsequent nucleophilic substitution or elimination reactions. srce.hr The tosyl group can also serve as a protecting group for the hydroxyl function during reactions at other positions of the molecule. srce.hrresearchgate.net

Oxidation: Hydroxyl groups can be oxidized to ketones, providing another route for functionalization. The diol 5β-cholane-3α,24-diol can be selectively oxidized at the C-3 position using pyridinium (B92312) chlorochromate (PCC) in dichloromethane (B109758) (DCM) to yield 5β-cholanal, which contains a 3-oxo functionality. scielo.brscielo.br This transformation highlights the regioselective oxidation of a secondary alcohol in the presence of a primary alcohol, which is subsequently also oxidized under the reaction conditions. scielo.br

The flexible side chain at the C-17 position is a common site for chemical modification to produce a wide array of derivatives.

Reduction of Carboxylic Acids/Esters: A fundamental modification is the reduction of the C-24 carboxylic acid or its ester derivative. Treatment of 3α-tosyloxy-5β-cholan-24-oic acid methyl ester with a strong reducing agent like lithium aluminum hydride (LAH) in tetrahydrofuran (B95107) (THF) reduces the methyl ester to a primary alcohol, yielding 3α-tosyloxy-5β-cholan-24-ol. srce.hrnih.gov If the reaction is allowed to proceed for a longer duration with excess LAH, the 3α-tosyloxy group is also reductively cleaved, affording the simple 5β-cholan-24-ol. srce.hr

Multi-step Functional Group Transformation: More complex side-chain derivatives can be synthesized through multi-step sequences. For instance, bile acids like chenodeoxycholic acid can be converted into the corresponding 5β-cholane-3,7,24-triol by reduction with sodium borohydride (B1222165) after activation with ethyl chloroformate. nih.gov This triol can then be selectively tosylated at the C-24 primary alcohol, followed by nucleophilic substitution with sodium iodide to produce a 24-iodo-5β-cholane-3,7-diol intermediate. nih.gov Refluxing this iodide with sodium sulfite (B76179) in aqueous ethanol (B145695) results in the formation of a stable sulfonate analogue, sodium 3α,7α-dihydroxy-5β-cholane-24-sulfonate, demonstrating a significant alteration of the side chain's chemical properties. nih.gov

The following table summarizes key synthetic transformations for preparing 5β(H)-cholane derivatives.

| Starting Material | Reagent(s) | Product | Modification Type | Reference(s) |

| Methyl lithocholate | p-Toluenesulfonyl chloride (p-TsCl), Pyridine | 3α-Tosyloxy-5β-cholan-24-oic acid methyl ester | Nucleus Functionalization | srce.hr, researchgate.net |

| 3α-Tosyloxy-5β-cholan-24-oic acid methyl ester | Lithium aluminum hydride (LAH), THF | 5β-Cholan-24-ol | Side Chain Modification & Nucleus Defunctionalization | srce.hr |

| 5β-Cholane-3α,24-diol | Pyridinium chlorochromate (PCC), DCM | 3-Oxo-5β-cholanal | Nucleus & Side Chain Functionalization | scielo.br, scielo.br |

| Chenodeoxycholic acid | 1. Ethyl chloroformate, Et3N2. NaBH4 | 5β-Cholane-3α,7α,24-triol | Side Chain Modification | nih.gov |

| 24-p-Toluenesulfoxy-5β-cholane-3,7-diol | 1. NaI2. Na2SO3 | Sodium 3α,7α-dihydroxy-5β-cholane-24-sulfonate | Side Chain Modification | nih.gov |

Synthesis of Advanced 5β(H)-Cholane Analogs with Modified Ring Structures or Substitutions

The synthesis of advanced 5β(H)-cholane analogs where the carbocyclic ring structure itself is altered represents a significant synthetic challenge. While specific examples for modifying the 5β-cholane rings were not prominently detailed in the surveyed literature, general principles from steroid chemistry can be applied. Such modifications could include ring expansion (e.g., D-homoannulation), ring contraction, or the introduction of heteroatoms (e.g., nitrogen, oxygen, or sulfur) into the skeleton to create aza- or oxa-steroids. These transformations often require multi-step sequences starting from highly functionalized precursors and can dramatically alter the molecule's three-dimensional shape and biological properties. nih.govnih.gov The synthesis of podophyllotoxin (B1678966) analogues with modified A-rings, for example, showcases strategies for altering polycyclic natural product skeletons that could be conceptually adapted to the cholane framework. nih.gov

Strategies for Developing 5β(H)-Cholane Conjugates and Adducts (e.g., with Amino Acids, Polycyclic Systems)

Creating conjugates and adducts of 5β(H)-cholane with other molecules like amino acids or polycyclic systems is a strategy to combine the physicochemical properties of the steroid with the functionality of the appended molecule.

Amino Acid Conjugation: The most direct method for conjugation to amino acids involves forming an amide bond. The C-24 carboxylic acid of a bile acid derivative can be activated (e.g., to an acyl chloride or using carbodiimide (B86325) coupling agents) and then reacted with the amino group of an amino acid or peptide to form a stable amide linkage. This is the natural route by which the body produces conjugated bile salts like glycocholic acid and taurocholic acid.

Schiff Base Formation: Alternatively, adducts can be formed via Schiff bases. nih.gov A 5β-cholane derivative containing a ketone, such as a 3-oxo derivative, can react with the primary amino group of an amino acid to form a reversible imine linkage (a Schiff base). nih.gov This type of dynamic covalent chemistry can be useful for creating stimuli-responsive systems.

Adducts with Other Systems: Functional groups on the cholane nucleus, such as hydroxyl groups, can be used as handles to link to other molecular systems. For example, they can be converted into ethers or esters to attach fluorescent tags, polycyclic aromatic hydrocarbons, or other reporter groups, facilitating studies on their transport and localization within biological systems. The principles for forming adducts are well-established, involving the reaction of an electrophilic site on one molecule with a nucleophilic site on the other. nih.govberkeley.edu

Advanced Analytical Characterization of 5β H Cholane and Its Derivatives

Spectroscopic Techniques for Structural Elucidation of 5β(H)-Cholane Compounds

Spectroscopy is a cornerstone in the structural analysis of cholane (B1240273) compounds, providing detailed information about the molecular framework, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR are routinely used to assign the stereochemistry and substitution patterns of the 5β(H)-cholane skeleton. nih.gov The cis-fusion of the A and B rings in the 5β-configuration results in a characteristic folded conformation, which imparts distinct chemical shifts to the protons and carbons of the steroid nucleus compared to their 5α-epimers.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. For the 5β-cholane scaffold, key diagnostic signals include those of the angular methyl groups at C-18 and C-19. srce.hr For instance, in 5β-cholan-24-yl tosylate, the C-18 methyl protons appear as a singlet around δ 0.56 ppm, while the C-19 methyl protons resonate at approximately δ 0.87 ppm. srce.hr Protons on substituted carbons, such as the C-3 proton, show characteristic multiplicities and chemical shifts that are indicative of their axial or equatorial orientation. researchgate.net

¹³C NMR: The ¹³C NMR spectrum reveals the chemical shift of each carbon atom, providing a map of the carbon skeleton. The chemical shifts are highly sensitive to the stereochemistry of the molecule. Complete assignments for various 5β-cholane derivatives have been reported, often aided by two-dimensional NMR techniques. nih.govresearchgate.net The C-24 carbon in 5β-cholan-24-ol, for example, resonates at approximately 63.7 ppm, which shifts significantly downfield to 71.3 ppm upon tosylation, confirming the attachment of the tosyl group at that position. srce.hrresearchgate.net

Below are representative NMR data for select 5β-cholane derivatives. srce.hrresearchgate.net

¹H NMR Chemical Shifts (δ, ppm) for 5β-Cholane Derivatives in CDCl₃

Data sourced from a 400 MHz spectrometer. srce.hr

| Proton | 3α-Tosyloxy-5β-cholan-24-ol | 5β-Cholan-24-yl tosylate |

|---|---|---|

| 18-Me | 0.58 (s, 3H) | 0.56 (s, 3H) |

| 19-Me | 0.84 (s, 3H) | 0.87 (s, 3H) |

| 21-Me | 0.87 (d, J=6.5 Hz, 3H) | 0.81 (d, J=6.5 Hz, 3H) |

| 24-OCH₂ | 3.56 (m, 2H) | 3.96 (m, 2H) |

| 3β-OCH | 4.41 (m, 1H) | - |

| Tosyl Ph-H | 7.75 (d, J=8.5 Hz), 7.28 (d, J=7.9 Hz) | 7.75 (d, J=8.2 Hz), 7.30 (d, J=8.2 Hz) |

| Tosyl Ph-Me | 2.40 (s, 3H) | 2.41 (s, 3H) |

¹³C NMR Chemical Shifts (δ, ppm) for 5β-Cholane Derivatives in CDCl₃

Data sourced from a 100 MHz spectrometer. researchgate.net

| Carbon No. | 3α-Tosyloxy-5β-cholan-24-ol | 5β-Cholan-24-ol | 5β-Cholan-24-yl tosylate |

|---|---|---|---|

| 3 | 83.3 | 27.1 | 27.0 |

| 5 | 42.1 | 43.8 | 43.7 |

| 18 | 12.0 | 12.1 | 12.0 |

| 19 | 23.1 | 24.3 | 24.3 |

| 21 | 18.6 | 18.7 | 18.4 |

| 24 | 63.6 | 63.7 | 71.3 |

Mass spectrometry is essential for determining the molecular weight and elemental composition of 5β(H)-cholane derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of molecular formulas with confidence. nih.govumcutrecht.nl

The fragmentation patterns observed in the mass spectrum offer valuable structural information. In electron ionization (EI-MS), the sterane skeleton produces a characteristic fragmentation. A key fragment ion for steranes, including the 5β-cholane nucleus, is often observed at a mass-to-charge ratio (m/z) of 217, corresponding to the loss of the side chain and a portion of the D-ring. amazonaws.com Softer ionization techniques, such as Chemical Ionization (CI), are often employed to preserve the molecular ion. In CI-MS using ammonia (B1221849) as the reagent gas, 5β-cholane derivatives typically show prominent adduct ions, such as [M+H]⁺ and [M+NH₄]⁺, which confirm the molecular weight. srce.hrresearchgate.net For example, 5β-cholan-24-ol exhibits an [M+NH₄]⁺ ion at m/z 364. srce.hr

Tandem mass spectrometry (MS/MS) is particularly useful for differentiating isomers. By selecting a specific precursor ion and inducing its fragmentation, unique product ion spectra can be generated that are characteristic of a specific stereoisomer. researchgate.net This technique can improve the analytical resolution of co-eluting 5β- and 5α-steranes in complex mixtures. researchgate.net

Representative Mass Spectrometry Data for 5β-Cholane Derivatives (CI-MS)

| Compound | Molecular Formula | Observed Ion | m/z | Reference |

|---|---|---|---|---|

| 3α-Tosyloxy-5β-cholan-24-ol | C₃₁H₄₈O₄S | [M+NH₄]⁺ | 534 | srce.hrresearchgate.net |

| 5β-Cholan-24-ol | C₂₄H₄₂O | [M+NH₄]⁺ | 364 | srce.hr |

| 5β-Cholan-24-yl tosylate | C₃₁H₄₈O₃S | [M+H]⁺ | 501 | srce.hrresearchgate.net |

| 5β-Cholan-24-yl tosylate | C₃₁H₄₈O₃S | [M+NH₄]⁺ | 518 | srce.hrresearchgate.net |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of IR radiation, which excites molecular vibrations. The IR spectrum of a 5β(H)-cholane derivative will show characteristic absorption bands for the C-H bonds of the steroid nucleus and any functional groups present. srce.hr

Key absorptions include:

C-H Stretching: Strong bands are typically observed in the 2850-2960 cm⁻¹ region, corresponding to the stretching vibrations of the numerous sp³ C-H bonds in the cholane skeleton. srce.hr

O-H Stretching: The presence of a hydroxyl group is indicated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹. For example, 3α-tosyloxy-5β-cholan-24-ol shows a broad absorption at 3349 cm⁻¹ for its alcoholic hydroxyl group. srce.hrresearchgate.net

C=O Stretching: Carbonyl groups, if present (e.g., in cholanoic acids or ketones), give rise to a very strong, sharp absorption band between 1680-1750 cm⁻¹.

Sulfonyl Group (in tosylates): Derivatives containing a tosylate group exhibit very strong characteristic absorptions for the S=O bonds, typically around 1360 cm⁻¹ and 1175 cm⁻¹. The band at 1175 cm⁻¹ in 3α-tosyloxy-5β-cholan-24-ol is described as very strong (vs). srce.hr

Chromatographic Separation Methods for Complex Cholane Mixtures

Due to the structural similarity of steroid isomers, chromatographic techniques are essential for their separation and purification. doi.orgresearchgate.net The choice of method depends on the volatility and polarity of the analytes.

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a primary technique for the analysis of volatile and thermally stable compounds like the parent 5β(H)-cholane and its less polar derivatives. springernature.com High-resolution separation is typically achieved using long capillary columns (e.g., 30-60 meters) with non-polar or semi-polar stationary phases, such as those based on polysiloxanes (e.g., DB-1MS). researchgate.netvurup.sk

A significant challenge in the GC analysis of steranes is the co-elution of stereoisomers, such as the 5β- and 5α-isomers. researchgate.net Method optimization, including the use of highly selective stationary phases or advanced detection techniques like tandem MS, is often required to achieve baseline separation. researchgate.netvurup.sk In some applications, 5β(H)-cholane is used as an internal standard for the quantification of other biomarkers in geological samples. scielo.br

High-performance liquid chromatography (HPLC) is the method of choice for separating more polar, non-volatile, and thermally labile 5β(H)-cholane derivatives, such as bile acids and their conjugates. nih.govbjbms.org The technique offers a wide variety of stationary and mobile phases, allowing for high versatility. nih.gov

Reversed-Phase HPLC: This is the most common mode used for cholane derivative separation. doi.org Analytes are separated on a non-polar stationary phase, typically octadecylsilane (B103800) (C18), with a polar mobile phase, usually a mixture of water with acetonitrile (B52724) or methanol. nih.govsigmaaldrich.com Studies have shown that a C18 column with an acetonitrile-water mobile phase is effective for separating complex mixtures of bile acid derivatives. doi.orgnih.gov The separation is based on differences in lipophilicity; more polar compounds elute earlier.

Other HPLC Techniques: For particularly challenging separations, other stationary phases can be employed. Pentafluorophenyl (F5) columns, for instance, offer different selectivity compared to C18 phases due to additional π-π and dipole-dipole interactions. researchgate.netnih.gov The combination of HPLC with mass spectrometry (LC-MS) is a powerful tool for the analysis of these compounds in complex biological matrices. nih.gov

Coupled Analytical Techniques for Comprehensive Profiling

Coupled, or hyphenated, analytical techniques are indispensable for the analysis of complex mixtures containing 5β(H)-cholane derivatives. These methods combine the separation power of chromatography with the detection and identification capabilities of mass spectrometry, providing high sensitivity and specificity.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the targeted analysis of 5β(H)-cholane derivatives in complex biological matrices. ekb.egnih.govmdpi.com This technique combines the efficient separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. labrulez.com LC-MS/MS is particularly well-suited for non-volatile and thermally labile compounds that are not amenable to gas chromatography. mdpi.com

In a targeted LC-MS/MS analysis, specific precursor-to-product ion transitions are monitored, a mode known as multiple reaction monitoring (MRM), which significantly enhances specificity and reduces matrix interference. labrulez.comuab.edu This approach allows for the accurate quantification of analytes even at very low concentrations. nih.gov

A notable application is the development and validation of a sensitive and selective LC-MS/MS method for the quantification of 3α,6α,24-trihydroxy-24,24-di(trifluoromethyl)-5β-cholane (ATI-829), a synthetic steroidal liver X receptor agonist, in mouse plasma. nih.gov In this study, proteins in a small plasma aliquot (25 µL) were precipitated, and the analyte was extracted with methanol, achieving an extraction efficiency greater than 99%. nih.gov The analysis utilized negative ion electrospray ionization with selected reaction monitoring, demonstrating the method's suitability for pharmacokinetic studies where sample volume is limited. nih.gov

Table 1: LC-MS/MS Method Validation Parameters for ATI-829 in Mouse Plasma nih.gov

| Parameter | Result |

|---|---|

| Linearity Range | 5–2000 ng/mL |

| Lower Limit of Quantitation (LLOQ) | 5.0 ng/mL |

| Intra-day Precision (CV) | <4.5% |

| Inter-day Precision (CV) | <6% |

| Accuracy | 92% to 103% |

| Extraction Recovery | >99% |

Gas chromatography-mass spectrometry (GC-MS) is the reference technique for the analysis of volatile and semi-volatile organic compounds. nih.govnih.gov For 5β(H)-cholane and its derivatives, which are often non-volatile, derivatization is typically required to increase their volatility and thermal stability for GC-MS analysis. mdpi.comsemanticscholar.org This technique offers high chromatographic resolution and is considered a "gold standard" for biomarker discovery in metabolomics. nih.gov

GC-MS is particularly valuable in geochemistry for the analysis of steranes, which are important biomarkers. A significant analytical challenge in this area is the co-elution of 5β- and 5α-sterane isomers on common GC columns. researchgate.net To overcome this, tandem (MS/MS) mass spectral protocols have been developed to improve analytical resolution by exploiting subtle differences in mass fragmentation patterns. researchgate.net By using selected ion monitoring (SIM) and multiple reaction monitoring (MRM), it is possible to selectively detect and quantify co-eluting isomers. researchgate.net For example, specific MRM transitions can offer selectivity between 5α- and 5β-isomers, allowing for their relative proportions to be determined with good accuracy and consistency. researchgate.net

Table 2: GC-MS/MS Parameters for Deconvolution of 5α- and 5β-Cholestane Isomers researchgate.net

| Technique | Selective Ion/Transition (m/z) | Target Isomer Selectivity |

|---|---|---|

| Selected Ion Monitoring (SIM) | 149 / 151 | 5α / 5β |

| Multiple Reaction Monitoring (MRM) | 149 → 79 / 151 → 79 | 5α / 5β |

Method Development and Validation for Quantification of 5β(H)-Cholane Compounds in Research Matrices (e.g., Biological Extracts)

The development and validation of a bioanalytical method are crucial to ensure the reliability and reproducibility of quantitative data for 5β(H)-cholane compounds in research matrices like plasma or tissue extracts. jetir.orgasiapharmaceutics.info The validation process demonstrates that the analytical procedure is suitable for its intended purpose. europa.euresearchgate.net Key validation parameters include selectivity, accuracy, precision, recovery, calibration curve, sensitivity, and stability. asiapharmaceutics.infogmp-compliance.org

Selectivity and Specificity: The method must be able to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous matrix components or metabolites. asiapharmaceutics.infogmp-compliance.org

Accuracy and Precision: Accuracy reflects the closeness of the measured value to the true value, while precision measures the agreement between repeated measurements. asiapharmaceutics.infogmp-compliance.org For the quantification of ATI-829, the intra-day and inter-day precision values were below 15%, and the accuracy was within 92% to 103%, indicating the method is accurate and precise. nih.gov

Calibration Curve: A calibration curve demonstrates the relationship between the instrument response and known concentrations of the analyte. gmp-compliance.org This relationship should be continuous and reproducible over a specified range. gmp-compliance.orgmdpi.com For ATI-829, the calibration curve was linear over the range of 5–2000 ng/mL. nih.gov

Sensitivity: The sensitivity of a method is determined by the Lower Limit of Quantitation (LLOQ), which is the lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. jetir.org The LLOQ for ATI-829 in mouse plasma was 5.0 ng/mL. nih.gov

Recovery: The efficiency of the extraction process is assessed to determine the percentage of the analyte recovered from the biological matrix. asiapharmaceutics.info The extraction recovery for ATI-829 was over 99%. nih.gov

Stability: The stability of the analyte in the biological matrix must be evaluated under various conditions that reflect sample handling and storage, including room temperature, refrigerated, and frozen conditions. nih.govasiapharmaceutics.info ATI-829 was found to be stable in plasma for at least 6 hours at room temperature, 1 week at 4°C, and 3 weeks at –20°C. nih.gov

Challenges in Isomer Separation and Quantification of Stereoisomeric 5β(H)-Cholane Derivatives

A significant challenge in the analysis of 5β(H)-cholane derivatives is the separation and quantification of their numerous stereoisomers. Isomers often exhibit very similar physicochemical properties, making their separation by conventional chromatographic techniques difficult. mdpi.com

In mass spectrometry, many stereoisomers of cholane derivatives, such as cholestane, produce identical or nearly identical mass spectra, which limits the ability to distinguish them based on MS data alone. Therefore, chromatographic separation is paramount.

The co-elution of 5β(H)- and 5α(H)-steranes is a well-documented problem in GC-MS analysis. researchgate.net These epimers differ only in the configuration at the C-5 position, resulting in very similar retention times on standard non-polar capillary columns. researchgate.net While specialized GC columns and optimized temperature programs can improve separation, complete resolution is often not achieved. semanticscholar.orgresearchgate.net This necessitates the use of advanced MS techniques, such as MS/MS, to deconvolute the signals of the co-eluting isomers. researchgate.net

Similarly, in liquid chromatography, the separation of stereoisomers can be challenging. nih.gov While LC-MS/MS methods can be developed for isomer separation, they require careful optimization of the stationary phase, mobile phase composition, and gradient elution to achieve the necessary resolution. nih.govnih.gov The structural similarity of these compounds means that even minor changes in the analytical conditions can significantly impact the separation.

Molecular and Biological Interactions Involving 5β H Cholane Derivatives Non Human Model Systems

Activation and Modulation of Nuclear Receptors by 5β(H)-Cholane Derivatives in Model Systems

5β(H)-Cholane derivatives are well-established ligands for several nuclear receptors, acting as signaling molecules that regulate gene expression involved in various metabolic processes.

The Farnesoid X Receptor (FXR) is a nuclear receptor that functions as a key regulator of bile acid, lipid, and glucose homeostasis. frontiersin.orgamegroups.org Bile acids are the natural agonists for FXR. nih.govnih.gov Studies have demonstrated that a series of 5β-cholanic acid derivatives can potently activate FXR, in some cases even more so than their hydroxylated counterparts. nih.gov For instance, N-methyl-5β-glycocholanic acid (NMGCA), a derivative lacking any hydroxyl groups on the steroidal rings, has been shown to be a potent FXR activator. nih.gov In cellular models, such as human hepatoma HepG2 cells, these derivatives induce the expression of FXR target genes. nih.gov In rodent models, administration of these compounds has been observed to produce hypolipidemic effects and induce hepatic FXR target genes. nih.gov The activation of FXR by these 5β(H)-cholane derivatives initiates a cascade of events that ultimately leads to the transcriptional regulation of key genes involved in metabolic pathways. nih.govaginganddisease.org

Table 1: Examples of 5β(H)-Cholane Derivatives and their Interaction with FXR in Model Systems

| Compound | Model System | Observed Effect |

|---|---|---|

| N-methyl-5β-glycocholanic acid (NMGCA) | Human hepatoma HepG2 cells | Increased expression of FXR target genes |

| N-methyl-5β-glycocholanic acid (NMGCA) | Rats | Hypolipidemic effects and induction of hepatic FXR target genes |

| 6-ethyl chenodeoxycholic acid | Apolipoprotein E-deficient mice | Reduced aortic plaque formation |

The Liver X Receptors (LXRs), LXRα and LXRβ, are nuclear receptors that play a crucial role in cholesterol and lipid metabolism. researchgate.neteurekalert.org While oxysterols are the primary endogenous ligands for LXRs, there is a functional interplay between LXR and bile acid signaling pathways. eurekalert.orgnih.gov Activation of LXRs can influence bile acid homeostasis. In mouse models, LXR activation has been shown to confer resistance to the toxicity of certain bile acids, such as lithocholic acid. nih.gov This protective effect is associated with the increased expression of genes involved in bile acid detoxification and transport. nih.gov Conversely, LXR double knockout mice exhibit heightened sensitivity to cholestasis. nih.gov The regulation of bile acid synthesis is a point of intersection for LXR and FXR signaling. LXRα can transactivate the gene encoding cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic pathway of bile acid synthesis, thereby promoting the conversion of cholesterol to bile acids. nih.gov This contrasts with the FXR-mediated feedback repression of CYP7A1. nih.gov

Membrane Receptor Interactions (e.g., TGR5/GPBAR1) by 5β(H)-Cholane Analogs in Cellular Models

In addition to nuclear receptors, 5β(H)-cholane derivatives also interact with membrane-bound receptors, most notably the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5. nih.govnih.gov TGR5 is activated by various bile acids, with secondary bile acids like lithocholic acid being among the most potent natural agonists. nih.gov Semi-synthetic derivatives of 5β(H)-cholane have been developed to specifically target TGR5. For example, 6α-ethyl-23(S)-methyl-3α,7α,12α-trihydroxy-5β-cholan-24-oic acid (INT-777) is a potent and selective TGR5 agonist. nih.gov The activation of TGR5 by these analogs in cellular models, such as enteroendocrine cells, has been shown to promote the secretion of glucagon-like peptide-1 (GLP-1), a key hormone in glucose homeostasis. nih.gov Furthermore, TGR5 signaling has been implicated in the suppression of macrophage functions and may play a protective role in obstructive cholestasis by reducing the production of pro-inflammatory cytokines in Kupffer cells. nih.gov

Metabolic Interconversions and Disposition of 5β(H)-Cholane Compounds in Animal Models (e.g., Rodents, Rabbits)

The metabolism of 5β(H)-cholane compounds has been extensively studied in various animal models, particularly rodents. nih.govnih.govbiorxiv.org In rats, the biosynthesis of 5β-cholanoic acid derivatives from cholesterol has been well-characterized. nih.govnih.gov The conversion of cholesterol to primary bile acids like cholic acid proceeds through a series of intermediates, including 5β-cholestane derivatives. nih.govnih.gov For instance, 5β-cholestane-3α,7α-triol-26-oic acid is a precursor in the formation of cholic acid in rat liver. nih.gov The disposition of these compounds involves enterohepatic circulation, a process where they are synthesized in the liver, secreted into the intestine, reabsorbed, and returned to the liver. biorxiv.org Animal models, including genetically modified mice, have been instrumental in elucidating the pathways of bile acid biosynthesis and their regulation. nih.govnih.gov There are, however, species-specific differences in bile acid metabolism. For example, mice synthesize 6-hydroxylated bile acids in abundance, which are present in much lower concentrations in humans under normal physiological conditions. nih.govresearchgate.net The gut microbiota also plays a significant role in the metabolic interconversion of 5β(H)-cholane derivatives, transforming primary bile acids into secondary bile acids. biorxiv.org

Role of 5β(H)-Cholane-Derived Structures in Fundamental Biological Processes (e.g., Lipid Emulsification in Digestive Systems, General Cellular Membrane Integration)

The amphiphilic nature of 5β(H)-cholane derivatives, particularly bile acids, is central to their role in lipid digestion. nih.govijpsr.com The bent structure of the 5β-cholane nucleus, coupled with the presence of both hydrophobic (the steroid core) and hydrophilic (hydroxyl groups and the carboxyl side chain) regions, allows these molecules to act as powerful emulsifying agents. nih.govyoutube.com In the aqueous environment of the intestine, bile acids surround dietary fats, breaking them down into smaller droplets. feedandadditive.com This process, known as emulsification, significantly increases the surface area of the fats, making them more accessible to digestive enzymes like lipase. feedandadditive.com The physicochemical properties of bile acids, such as their hydrophobicity and critical micelle concentration, are crucial for their emulsifying capacity. ijpsr.comresearchgate.net Beyond their role in the digestive tract, the detergent-like properties of bile acids also mean they can interact with and integrate into cellular membranes, a property that can influence the function of membrane-associated proteins and signaling pathways.

Methodological Considerations in 5β H Cholane Academic Research

Evolution of Analytical and Synthetic Techniques in Steroid Chemistry Research

The investigation of 5β(H)-cholane and its related steroids has been intrinsically linked to the development of powerful analytical and synthetic tools. Early research in the mid-20th century relied on classical methods that were often laborious and lacked high sensitivity and selectivity. chromatographytoday.com

Over the decades, the analytical landscape has been revolutionized by chromatographic techniques. chromatographytoday.com Gas chromatography (GC) and liquid chromatography (LC) emerged as pivotal methods, allowing for the separation and analysis of complex mixtures of steroids and their metabolites. chromatographytoday.com The advent of mass spectrometry (MS) and its coupling with chromatography (GC-MS and LC-MS) marked a new era in steroid analysis, offering unparalleled sensitivity and specificity for the identification and quantification of these compounds, even at trace levels. chromatographytoday.comlabinsights.nl Modern analytical workflows can now analyze hundreds of steroids and their metabolites simultaneously, a field often referred to as "steroidomics". chromatographytoday.com

The following table provides a summary of the evolution of these analytical techniques:

| Era | Predominant Analytical Techniques | Key Characteristics |

|---|---|---|

| Early to Mid-20th Century | Colorimetric and Fluorometric Assays, Thin-Layer Chromatography (TLC) | Low sensitivity and specificity, often limited to urine samples, suitable for initial screening. chromatographytoday.comlabinsights.nlresearchgate.net |

| 1960s-1980s | Gas Chromatography (GC), Radioimmunoassays (RIA) | Improved separation, but often required derivatization; RIA offered higher sensitivity but could have cross-reactivity issues. chromatographytoday.comlabinsights.nl |

| 1990s-Present | High-Performance Liquid Chromatography (HPLC), GC-MS, LC-MS, LC-MS/MS | High sensitivity, specificity, and throughput; enables multi-component analysis and detailed structural elucidation. chromatographytoday.comlabinsights.nlresearchgate.net |

Concurrently, the field of synthetic steroid chemistry has witnessed remarkable progress. The first total synthesis of a non-aromatic steroid was a landmark achievement that opened the door to creating complex steroid structures from simple starting materials. youtube.com Early synthetic routes were often lengthy and low-yielding. nih.gov Over time, more efficient and stereoselective synthetic strategies have been developed, allowing for the targeted synthesis of specific 5β(H)-cholane derivatives and their metabolites for use as analytical standards and for biological testing. nih.govlibretexts.org These advancements have been crucial for confirming the structures of metabolites identified in biological samples and for exploring the structure-activity relationships of these compounds. acs.org

Application of In Vitro and Ex Vivo Model Systems for Metabolic Pathway Elucidation

In vitro and ex vivo models are indispensable tools for dissecting the intricate metabolic pathways of 5β(H)-cholane derivatives without the complexities of a whole organism. In vitro systems utilize subcellular fractions, such as liver microsomes and S9 fractions, which contain a rich complement of drug-metabolizing enzymes. dshs-koeln.dewada-ama.org These systems are particularly useful for identifying the primary metabolites of a parent compound and for pinpointing the specific enzymes involved in its transformation. dshs-koeln.de For instance, incubating a 5β(H)-cholane derivative with human liver microsomes can reveal hydroxylated and other phase I metabolites. dshs-koeln.de

Cell-based in vitro models, such as immortalized human cell lines, offer a more integrated system that can model both phase I and phase II metabolic reactions. jst.go.jp The human adrenocortical H295R cell line, for example, has been instrumental in studying steroidogenesis and the effects of various compounds on steroid synthesis. jst.go.jp Human skin cells have also been explored as an in vitro model for the metabolism of anabolic steroids, demonstrating the capability of peripheral tissues in steroid metabolism. researchgate.net

Ex vivo models, which use tissues or biological fluids outside of the organism, provide a bridge between in vitro studies and whole-animal experiments. A notable example is the use of human fecal microbiota models to study the transformation of primary bile acids into secondary bile acids by gut bacteria. nih.gov These models have been crucial in understanding the kinetics and pathways of microbial-mediated metabolism of cholane (B1240273) derivatives. nih.gov

The following table summarizes the applications of these model systems:

| Model System | Description | Primary Application in 5β(H)-Cholane Research |

|---|---|---|

| In Vitro (Subcellular Fractions) | e.g., Liver microsomes, S9 fractions | Identification of phase I and phase II metabolites; determination of key metabolizing enzymes. dshs-koeln.dewada-ama.org |

| In Vitro (Cell Lines) | e.g., H295R adrenal cells, skin cells | Elucidation of steroidogenic pathways and their regulation; study of tissue-specific metabolism. jst.go.jpresearchgate.net |

| Ex Vivo | e.g., Human fecal microbiota models | Investigation of gut microbial metabolism of cholane derivatives, such as the formation of secondary bile acids. nih.gov |

Utilization of Animal Models for Investigating Cholane Biosynthesis and Metabolism (Excluding Clinical Translation)

Animal models have been fundamental in studying the biosynthesis and metabolism of 5β(H)-cholane and its derivatives in a systemic context. nih.govnih.gov Rodents, particularly mice, are the most commonly used models due to their genetic tractability and the availability of a wide range of inbred and genetically modified strains. nih.govmdpi.com These models allow for the investigation of the complete metabolic fate of a compound, from absorption and distribution to metabolism and excretion.

Genetically engineered mouse models, such as knockout and transgenic mice, have been particularly insightful. nih.govresearchgate.net By deleting or overexpressing specific genes encoding for enzymes involved in bile acid synthesis (which are derivatives of the cholane skeleton), researchers can elucidate the function of these enzymes and the resulting physiological consequences. nih.govresearchgate.net For example, knockout mouse models have been instrumental in understanding the roles of various cytochrome P450 enzymes in the classical and alternative pathways of bile acid synthesis. nih.govresearchgate.net

It is important to note that there are species-specific differences in bile acid metabolism between rodents and humans. nih.govnih.gov For instance, the bile acid pool composition can vary significantly. nih.gov Despite these differences, animal models provide an invaluable platform for studying the fundamental aspects of cholane biosynthesis and metabolism, laying the groundwork for more targeted investigations. nih.govnih.gov

Isotopic Labeling Strategies for Tracing Cholane Metabolic Fates

Isotopic labeling is a powerful technique used to trace the metabolic journey of 5β(H)-cholane and its derivatives within a biological system. wikipedia.org This method involves replacing one or more atoms in the molecule with a stable (e.g., deuterium, carbon-13) or radioactive (e.g., tritium, carbon-14) isotope. musechem.com These labeled compounds are chemically identical to their unlabeled counterparts and thus follow the same metabolic pathways.

The use of stable isotopes, in conjunction with mass spectrometry, has become a gold-standard method for metabolic research due to its safety and the detailed information it provides. nih.govspringernature.com By administering a stable isotope-labeled cholane derivative, researchers can track its conversion into various metabolites by observing the incorporation of the isotope into downstream products. nih.gov This allows for the precise mapping of metabolic pathways and the calculation of metabolic flux rates. nih.gov

Radioisotopic labeling, while requiring more specialized handling, offers high sensitivity for detecting even minute quantities of metabolites. mdpi.com This technique has been historically important in elucidating the fundamental pathways of steroid and bile acid metabolism. mdpi.com

The following table outlines the key aspects of isotopic labeling strategies:

| Isotope Type | Common Examples | Detection Method | Key Advantages in Cholane Research |

|---|---|---|---|

| Stable Isotopes | Deuterium (²H), Carbon-13 (¹³C) | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Non-radioactive, allows for detailed pathway analysis and flux measurements in various biological systems. wikipedia.orgnih.gov |

| Radioactive Isotopes | Tritium (³H), Carbon-14 (¹⁴C) | Scintillation counting, Autoradiography | High sensitivity for detecting low-abundance metabolites; historically crucial for pathway elucidation. mdpi.comnih.gov |

Future Perspectives in 5β H Cholane Academic Research

Exploration of Novel Synthetic Pathways for Derivatizing the 5β(H)-Cholane Core

The biological significance of cholane (B1240273) derivatives necessitates the development of efficient and selective synthetic methods to generate diverse analogues for structure-activity relationship (SAR) studies. Future research will likely focus on moving beyond classical multi-step syntheses towards more elegant and efficient strategies.

A major frontier is the late-stage functionalization of the 5β(H)-cholane core. Methods for the selective activation and derivatization of typically inert C-H bonds are particularly valuable. nih.gov These reactions allow for the direct introduction of functional groups at various positions on the steroid nucleus, bypassing the need for lengthy de novo syntheses or complex protecting group manipulations. nih.gov Techniques such as remote functionalization, where a directing group guides a reaction to a distant C-H bond, are being explored to access previously hard-to-reach positions on the steroid skeleton. nih.gov

| Synthetic Strategy | Description | Potential Application for 5β(H)-Cholane |

| C-H Functionalization | Direct conversion of a carbon-hydrogen bond into a carbon-element bond (e.g., C-O, C-N, C-C). nih.gov | Introduction of hydroxyl, amino, or alkyl groups at specific sites to probe receptor interactions. |

| Remote Functionalization | A reactive center in a molecule generates a radical that abstracts a hydrogen atom from a remote, unactivated C-H bond. nih.gov | Modification of sterically hindered positions like C-12 or C-14 to create novel analogues. nih.gov |

| Chemoenzymatic Synthesis | A synthetic strategy that combines chemical and enzymatic steps to achieve high selectivity and efficiency. brynmawr.edu | Regio- and stereoselective hydroxylation or oxidation using enzymes like P450s or dehydrogenases. brynmawr.edu |

| Multicomponent Reactions | Reactions where three or more reactants combine in a single step to form a product that contains portions of all reactants. | Rapid assembly of complex side chains or annulated ring systems onto the cholane scaffold. nih.gov |

Identification of Undiscovered Metabolic Enzymes and Pathways for Cholane Derivatives

The biological effects of 5β(H)-cholane derivatives are intricately linked to their metabolic transformations within the body, which are mediated by a host of enzymes in the liver and gut. While the primary pathways of bile acid synthesis are well-documented, the full spectrum of metabolic enzymes and the resultant metabolites is still being uncovered. iroatech.commetabolon.com

Future research will leverage advances in "omics" technologies, particularly metabolomics and genomics, to identify novel metabolic pathways. frontiersin.org Metabolomics studies using high-resolution mass spectrometry can reveal previously unknown cholane derivatives in biological samples, hinting at the existence of undiscovered metabolic routes. iroatech.comfrontiersin.org Once novel metabolites are identified, genomic and transcriptomic approaches can be used to pinpoint the genes and enzymes responsible for their formation. nih.gov This can involve searching for genes that are co-regulated with known bile acid metabolizing enzymes or using functional genomics to screen candidate enzymes for their ability to modify cholane substrates. mdpi.com

The gut microbiome plays a critical role in modifying cholane structures, producing a vast array of secondary bile acids that have distinct signaling properties. iroatech.com A significant research direction will be the characterization of novel microbial enzymes that perform transformations such as deconjugation, dehydrogenation, and epimerization. Identifying these enzymes and understanding their substrate specificities will provide a more complete picture of the interplay between the host and its microbiome in regulating cholane signaling.

Advancements in High-Resolution Analytical Technologies for Comprehensive Cholane Profiling

A comprehensive understanding of the roles of 5β(H)-cholane derivatives requires analytical methods that can accurately identify and quantify a wide array of structurally similar compounds in complex biological matrices. nih.gov The future of cholane analysis lies in the continued development and application of high-resolution technologies that offer enhanced sensitivity, specificity, and throughput.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the cornerstone of bile acid analysis. acs.orgcreative-proteomics.com Future advancements will focus on ultra-performance liquid chromatography (UPLC) for faster and more efficient separation of isomers, coupled with high-resolution mass spectrometry (HRMS) instruments like Orbitrap or time-of-flight (TOF) analyzers. nih.govacs.orgcreative-proteomics.com These technologies provide highly accurate mass measurements, which aids in the confident identification of known and unknown cholane derivatives. nih.govmdpi.com Semi-targeted and untargeted metabolomics approaches using HRMS are powerful tools for discovering novel cholane metabolites without the need for authentic standards. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool, particularly for the unambiguous structure elucidation of novel cholane derivatives. hyphadiscovery.comcore.ac.uk Advanced NMR techniques, including 2D experiments (COSY, HSQC, HMBC) and the use of cryoprobes, allow for detailed structural characterization even with very small amounts of isolated material. hyphadiscovery.com The combination of HRMS for initial identification and NMR for definitive structural confirmation provides a robust workflow for cholane research. hyphadiscovery.comresearchgate.net

| Analytical Technology | Principle | Application in Cholane Profiling |

| UPLC-HRMS (TOF, Orbitrap) | Combines high-efficiency liquid chromatographic separation with high-resolution mass analysis. acs.orgcreative-proteomics.com | Comprehensive profiling of known and unknown cholane derivatives in biofluids, enabling the discovery of novel metabolites. nih.govmdpi.com |

| LC-MS/MS (Triple Quadrupole) | Highly sensitive and specific targeted quantification of analytes using multiple reaction monitoring (MRM). creative-proteomics.comnih.gov | Accurate and precise quantification of a panel of specific cholane derivatives for biomarker studies. frontiersin.orgcreative-proteomics.comnih.gov |

| High-Field NMR Spectroscopy | Uses strong magnetic fields to probe the chemical environment of atomic nuclei (¹H, ¹³C). core.ac.uk | Unambiguous structural and stereochemical elucidation of newly isolated or synthesized cholane compounds. hyphadiscovery.comsemanticscholar.org |

Integration of Computational Chemistry and Structural Biology for Predicting Cholane Bioactivity

As the number of natural and synthetic cholane derivatives grows, in silico methods are becoming increasingly vital for prioritizing compounds for synthesis and biological testing. The integration of computational chemistry and structural biology offers a powerful approach to predict and rationalize the biological activity of these molecules. mdpi.com

Molecular docking is a key computational technique used to predict the binding orientation and affinity of a cholane derivative within the ligand-binding pocket of a target protein, such as a nuclear receptor (e.g., FXR, PXR) or a G-protein coupled receptor (e.g., TGR5). europeanreview.orgresearchgate.netacs.org These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding and receptor activation. europeanreview.orgresearchgate.net For example, docking studies have been used to understand how the number and orientation of hydroxyl groups on the cholane skeleton influence binding to specific receptors. europeanreview.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies provide another layer of predictive power. QSAR models establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity. kg.ac.rsbio-hpc.eu These models, once validated, can be used to predict the activity of novel cholane structures before they are synthesized. nih.gov

Molecular dynamics (MD) simulations can provide deeper insights into the conformational changes that occur when a cholane derivative binds to its receptor, helping to elucidate the mechanism of receptor activation or inhibition. mdpi.comnih.gov By simulating the dynamic behavior of the ligand-receptor complex over time, researchers can understand how subtle structural differences in the cholane molecule translate into significant changes in biological response. mdpi.comnih.gov This synergy between computational prediction and experimental validation will accelerate the discovery of new cholane derivatives with tailored biological functions. acs.org

Q & A

Basic Research Questions

Q. What are the structural characteristics of 5β(H)-Cholane, and how do they influence its biochemical roles?

- Answer : 5β(H)-Cholane is a bile alcohol derivative with a steroid nucleus characterized by a 5β-hydrogen configuration, which confers rigidity to its A/B ring junction. This stereochemistry enhances its role in lipid metabolism and fat solubilization, as the planar structure facilitates interactions with lipid membranes and bile acid transporters . Its hydroxyl groups at positions 3α, 7β, and 24 (in derivatives like 5β-Cholane-3α,7β,24-triol) enable hydrogen bonding with digestive enzymes, influencing bile acid conjugation and cholesterol homeostasis .

Q. What are the standard synthetic routes for 5β(H)-Cholane derivatives, and how are they optimized for yield?

- Answer : Synthesis typically begins with cholic acid or related bile acids as precursors. Key steps include regioselective hydroxylation (e.g., hydroboration-oxidation for introducing 7β-OH groups) and protective group strategies to prevent undesired side reactions. For example, mesylation of 12α- or 12β-hydroxy intermediates enables rearrangement studies, as demonstrated in improved syntheses of 12-substituted derivatives . Yield optimization involves controlling reaction temperatures (e.g., 0–25°C for mesylation) and chromatographic purification to isolate high-purity (>95% HPLC) products .

Q. How does 5β(H)-Cholane participate in lipid metabolism, and what experimental models validate its function?

- Answer : 5β(H)-Cholane derivatives act as surfactants in lipid emulsification, reducing micelle formation energy in the intestine. In vitro assays using Caco-2 cell lines or murine hepatocytes measure cholesterol uptake and bile acid secretion rates. Isotope-labeled tracers (e.g., deuterated cholane analogs) track metabolic flux via LC-MS/MS, confirming its role in cholesterol 7α-hydroxylase activation .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectroscopic data for 5β(H)-Cholane derivatives?

- Answer : Density Functional Theory (DFT) calculations optimize molecular geometries and predict NMR/IR spectra, which are cross-validated against experimental SC-XRD data. Hirshfeld surface analysis identifies non-covalent interactions (e.g., C–H···O bonds) that explain chemical shift discrepancies in crowded regions (e.g., C24 hydroxyls). For example, DOS (Density of States) plots reveal orbital contributions to electronic transitions, aiding in UV-Vis spectral interpretation .

Q. What strategies minimize by-products during the synthesis of 12-substituted 5β(H)-Cholane derivatives?

- Answer : By-products arise from competing elimination (e.g., dehydration of mesyloxy intermediates) or stereochemical scrambling. Strategies include:

- Low-temperature reactions (−20°C) to suppress elimination pathways.

- Steric directing groups (e.g., bulky silyl ethers at C3) to enforce 12β-substitution selectivity.

- Catalytic hydrogenation to reduce double-bond by-products from elimination .

Q. How can researchers ensure reproducibility in synthesizing 5β(H)-Cholane derivatives for pharmacological studies?

- Answer : Reproducibility requires:

- Detailed protocols : Specify reaction scales, solvent grades (e.g., anhydrous THF), and inert atmosphere conditions.

- Open data : Share raw NMR spectra, chromatograms, and crystallographic data (CCDC deposition codes) as supplementary materials .

- Validation : Independent replication by third-party labs using CONSORT-EHEALTH guidelines (e.g., screen recordings of synthetic steps) .

Q. What experimental conditions affect the stability of 5β(H)-Cholane derivatives, and how are degradation products characterized?

- Answer : Stability is pH- and temperature-dependent. Accelerated degradation studies (40°C/75% RH) reveal:

- Acidic conditions : Epimerization at C5 (5β → 5α) via protonation of the carbonyl group.

- Oxidative stress : Hydroxyl radical attack at C24 forms cholanoic acid, detected via GC-MS .

Methodological Guidelines

- Data Reporting : Follow Beilstein Journal of Organic Chemistry standards: include experimental details (e.g., catalyst loadings, reaction times) in the main text and raw spectra in supplementary files .

- Critical Analysis : Use PRISMA frameworks for systematic reviews when comparing synthetic routes or metabolic studies .

- Computational Reproducibility : Provide Gaussian input files and XYZ coordinates for DFT-optimized structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。